(3S,4S)-4-methoxy-1-methyl-pyrrolidin-3-ol
Description
Significance of Chiral Pyrrolidine (B122466) Scaffolds in Modern Organic Chemistry
The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a ubiquitous feature in a multitude of biologically active molecules and approved pharmaceutical drugs. Its non-planar, sp³-hybridized structure allows for a three-dimensional exploration of chemical space that is often beneficial for molecular recognition and binding at biological targets. The inherent chirality of substituted pyrrolidines is of paramount importance; the specific stereochemistry and spatial arrangement of substituents can dramatically influence the biological profile of a molecule, dictating its potency and selectivity for enantioselective proteins like enzymes and receptors.
Beyond their presence in drug molecules, chiral pyrrolidine derivatives are extensively used as powerful tools in asymmetric synthesis. They function as effective chiral auxiliaries, ligands for transition metal catalysts, and organocatalysts, enabling the stereocontrolled formation of new chemical bonds. The development of novel synthetic methodologies, including biocatalytic and chemoenzymatic routes, continues to expand the toolkit available to chemists for accessing these valuable scaffolds with high enantiomeric purity. researchgate.net
Overview of Methoxy-Substituted Pyrrolidinol Derivatives in Synthetic Transformations
Within the diverse family of pyrrolidines, methoxy-substituted pyrrolidinol derivatives represent a strategically important subclass. The presence of both a hydroxyl (-OH) and a methoxy (B1213986) (-OCH₃) group provides distinct chemical handles for further molecular elaboration. The hydroxyl group can serve as a nucleophile or be converted into a leaving group, while the methoxy group, generally more stable, influences the molecule's polarity, solubility, and conformational properties. In many synthetic contexts, the methoxy group is installed via methylation of a precursor alcohol, a transformation that requires careful control to ensure regio- and stereoselectivity.
The utility of these scaffolds is prominently illustrated by their role as key intermediates in the synthesis of complex pharmaceutical agents. For instance, chiral 3-methoxy-4-aminopyrrolidine derivatives are critical building blocks for a novel class of quinolone and naphthyridine compounds that exhibit potent antitumor and antibacterial activities. lookchem.com The precise stereochemical configuration of the methoxy and amino substituents on the pyrrolidine ring has been shown to be crucial for the biological efficacy of the final drug candidates. lookchem.com Stereoselective synthetic strategies to access these intermediates often begin from chiral pool starting materials like tartaric acid or isoascorbic acid, or employ enzymatic resolution techniques to separate enantiomers. researchgate.netlookchem.comresearchgate.net
The table below outlines a representative synthetic sequence for an analogue, demonstrating the introduction of the methoxy group and the subsequent transformations to build the pyrrolidine ring.
| Step | Transformation | Key Reagents | Purpose |
|---|---|---|---|
| 1 | Azide (B81097) Introduction | NaN₃, DMF | Conversion of a primary alcohol (via its tosylate) to an azide. lookchem.com |
| 2 | Methylation | NaH, MeI, DMF | Protection/modification of the secondary alcohol as a methyl ether (methoxy group). lookchem.com |
| 3 | Deprotection | PTSA, MeOH | Removal of an acetonide protecting group to reveal a diol. lookchem.com |
| 4 | Cyclization | TPP, MeOH | Reductive cyclization of an azido-ditosylate to form the pyrrolidine ring. lookchem.com |
| 5 | N-Protection | (Boc)₂O, Et₃N | Protection of the newly formed secondary amine. lookchem.com |
Scope and Research Focus on (3S,4S)-4-Methoxy-1-methyl-pyrrolidin-3-ol and Analogues
The specific compound, this compound, is a distinct chiral building block belonging to the substituted pyrrolidinol class. While public domain research specifically detailing the synthesis and application of this exact molecule is limited, its structural features—a defined trans stereochemistry between the hydroxyl and methoxy groups, and an N-methyl substituent—place it firmly within a family of compounds of significant scientific interest.
Research on closely related analogues provides substantial insight into its potential utility. The most pertinent analogue is (3S,4S)-3-methoxy-4-methylaminopyrrolidine, a crucial intermediate for the synthesis of the novel quinolone antitumor agent AG-7352. lookchem.comresearchgate.net Studies have shown that AG-7352, which incorporates this pyrrolidine moiety, possesses potent cytotoxic activity, in some cases superior to established drugs like cisplatin. lookchem.com The development of efficient, stereoselective syntheses for this key intermediate has therefore been an important research objective. lookchem.comresearchgate.net These synthetic routes often involve the stereocontrolled introduction of the methoxy and amino groups onto the pyrrolidine framework, highlighting the importance of this substitution pattern. researchgate.netlookchem.com
Other simpler analogues, such as 1-methyl-3-pyrrolidinol, are also valuable intermediates in the pharmaceutical industry, used for the synthesis of novel anticholinergic drugs. google.comchembk.com The synthesis of these simpler scaffolds has been optimized for industrial-scale production. google.com The study of these various analogues collectively underscores the synthetic and medicinal importance of the N-methyl-pyrrolidinol framework, suggesting a role for this compound as a specialized building block for creating structurally complex and potentially bioactive molecules.
The following table provides a comparison of the target compound with some of its key analogues.
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Structural Features / Role |
|---|---|---|---|
| This compound | C₆H₁₃NO₂ | 131.17 | Target chiral building block. |
| (3S,4S)-3-methoxy-4-methylaminopyrrolidine | C₇H₁₆N₂O | 144.22 | Key intermediate for antitumor agent AG-7352. lookchem.comresearchgate.net |
| 1-Methyl-3-pyrrolidinol (racemic) | C₅H₁₁NO | 101.15 | Pharmaceutical intermediate. chembk.com |
| (3R)-1-Methyl-3-pyrrolidinol | C₅H₁₁NO | 101.15 | Chiral analogue. nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
(3S,4S)-4-methoxy-1-methylpyrrolidin-3-ol |
InChI |
InChI=1S/C6H13NO2/c1-7-3-5(8)6(4-7)9-2/h5-6,8H,3-4H2,1-2H3/t5-,6-/m0/s1 |
InChI Key |
WVGMGFKCXPENCY-WDSKDSINSA-N |
Isomeric SMILES |
CN1C[C@@H]([C@H](C1)OC)O |
Canonical SMILES |
CN1CC(C(C1)OC)O |
Origin of Product |
United States |
Conformational Analysis and Stereochemical Characterization of 3s,4s 4 Methoxy 1 Methyl Pyrrolidin 3 Ol
Theoretical and Computational Approaches to Pyrrolidine (B122466) Conformation
The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve torsional strain. nih.gov Computational chemistry provides powerful tools to investigate these conformations and their relative energies.
Quantum Mechanical Studies of Pyrrolidine Ring Puckering
The conformation of the pyrrolidine ring, a five-membered heterocycle, is characterized by its puckering, a deviation from planarity that minimizes steric and torsional strain. unito.it Quantum mechanical (QM) methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are essential for accurately modeling this puckering. acs.orgnih.gov These studies reveal that the pyrrolidine ring typically adopts two primary low-energy conformations: the "envelope" (or "twist") form, where one atom is out of the plane of the other four, and the "twist" form, where two adjacent atoms are displaced on opposite sides of the plane defined by the other three.
For substituted pyrrolidines like proline and hydroxyproline, these puckering states are often described as "UP" or "DOWN". nih.gov In this nomenclature, four ring atoms (N, Cα, Cβ, and Cδ) are considered to be in a plane, and the puckering is defined by the position of the fifth atom (Cγ) relative to this plane. unito.it The specific substituents on the ring, such as the hydroxyl and methoxy (B1213986) groups in (3S,4S)-4-methoxy-1-methyl-pyrrolidin-3-ol, significantly influence the energetic preference for a particular puckered state. QM calculations can map the potential energy surface of the ring, identifying the most stable conformers and the energy barriers between them. unito.it
| Computational Method | Basis Set | Key Findings on Pyrrolidine Puckering |
| Density Functional Theory (DFT) | B3LYP/6-311++G** | Accurately predicts the geometry of various puckered conformers (envelope and twist). beilstein-journals.org |
| Møller-Plesset (MP2) | 6-31G* | Provides reliable relative energies between different conformers, often showing good agreement with experimental data. acs.orgnih.gov |
| Hartree-Fock (HF) | Various | Generally less accurate for relative energies compared to DFT and MP2 but can provide useful initial geometries. acs.org |
Analysis of Conformational Equilibria in Methoxy Pyrrolidinols
For a molecule like this compound, the puckering of the ring, combined with the possible rotations of the methoxy and hydroxyl substituents, leads to a complex conformational equilibrium. Computational methods are used to locate all possible low-energy conformers and calculate their relative Gibbs free energies (ΔG) to predict their populations at a given temperature.
The analysis involves a systematic conformational search followed by geometry optimization and frequency calculations for each unique conformer. The relative energies determine the equilibrium distribution. For instance, intramolecular hydrogen bonding between the hydroxyl group at C3 and the methoxy group at C4 or the nitrogen atom can significantly stabilize certain conformers. The solvent environment is also a critical factor, and implicit solvation models are often employed in calculations to mimic solution-phase behavior. acs.orgnih.gov
Below is an illustrative table of calculated relative energies for two hypothetical conformers of this compound, demonstrating how different orientations of the substituents affect stability.
| Conformer | Dihedral Angle (H-O-C3-C4) | Dihedral Angle (C3-C4-O-CH3) | Relative Energy (kcal/mol) | Predicted Population (298 K) |
| Conformer A | 60° (gauche) | 180° (anti) | 0.00 | 73% |
| Conformer B | 180° (anti) | 60° (gauche) | 0.65 | 27% |
Influence of Stereoelectronic Effects on Conformer Stability (e.g., Anomeric and Gauche Effects)
Stereoelectronic effects, which involve the interaction of electron orbitals, play a crucial role in dictating the conformational preferences of the pyrrolidine ring. nih.gov Two prominent examples are the anomeric and gauche effects.
The anomeric effect describes the tendency of a heteroatom substituent adjacent to another heteroatom within a ring to prefer an axial orientation over an equatorial one. In the context of substituted pyrrolidines, a generalized anomeric effect can occur, for example, through the delocalization of the nitrogen lone pair electrons (n) into an antibonding orbital (σ) of an adjacent carbon-substituent bond (e.g., nN→σC-O). beilstein-journals.orgresearchgate.net This interaction stabilizes the conformer where the orbitals have the correct anti-periplanar alignment.
Advanced Spectroscopic Techniques for Absolute Stereochemistry Determination
While computational methods predict the likely conformations, spectroscopic techniques are required to experimentally verify the structure and, crucially, to determine the absolute configuration of a chiral molecule.
Vibrational Circular Dichroism (VCD) Spectroscopy
Vibrational Circular Dichroism (VCD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. wikipedia.orgbruker.com Since enantiomers interact differently with circularly polarized light, they produce mirror-image VCD spectra, while their standard infrared (IR) absorption spectra are identical. nih.gov
The power of VCD lies in its combination with quantum chemical calculations. The process involves:
Computationally determining the low-energy conformers of the molecule.
Calculating the theoretical VCD spectrum for a specific enantiomer (e.g., 3S,4S) by Boltzmann-averaging the spectra of the individual conformers based on their predicted populations.
Experimentally measuring the VCD spectrum of the synthesized sample.
Comparing the experimental spectrum with the calculated one. A match confirms the absolute configuration of the sample. wikipedia.org
VCD is particularly useful for molecules that lack a UV-Vis chromophore, making it a powerful tool for determining the absolute stereochemistry of compounds like this compound. researchgate.net
Electronic Circular Dichroism (ECD) Spectroscopy
Electronic Circular Dichroism (ECD) is the counterpart to VCD in the ultraviolet and visible regions of the electromagnetic spectrum. encyclopedia.pub It measures the differential absorption of left and right circularly polarized light corresponding to electronic transitions. encyclopedia.pub Similar to VCD, the ECD spectra of enantiomers are mirror images of each other.
The application of ECD for absolute configuration determination follows a similar protocol to VCD, involving the comparison of an experimental spectrum with a computationally predicted spectrum. mdpi.com Time-dependent density functional theory (TD-DFT) is the most common method for calculating theoretical ECD spectra. The signs of the observed Cotton effects (the peaks and troughs in the ECD spectrum) are highly sensitive to both the absolute configuration and the molecular conformation. encyclopedia.pub Therefore, an accurate conformational analysis is a prerequisite for a reliable ECD calculation. For this compound, while it lacks a strong chromophore, electronic transitions associated with the heteroatoms' non-bonding electrons can give rise to a measurable ECD spectrum, allowing for stereochemical assignment.
| Technique | Spectral Region | Principle | Application to this compound |
| VCD | Infrared (IR) | Differential absorption of circularly polarized light by molecular vibrations. | Determination of absolute configuration by comparing experimental and calculated spectra of vibrational modes (e.g., C-H, O-H, C-O stretches). |
| ECD | Ultraviolet-Visible (UV-Vis) | Differential absorption of circularly polarized light by electronic transitions. | Determination of absolute configuration by comparing experimental and calculated spectra of electronic transitions involving heteroatom lone pairs. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis (e.g., NOESY, J-coupling analysis)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the stereochemistry and conformational preferences of molecules in solution. For substituted pyrrolidines, specific one-dimensional (1D) and two-dimensional (2D) NMR experiments, particularly ¹H-¹H coupling constant (J-coupling) analysis and Nuclear Overhauser Effect Spectroscopy (NOESY), are indispensable.
J-Coupling Analysis: The magnitude of the vicinal coupling constant (³J) between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation. In the case of this compound, the coupling constant between the proton at C3 (H3) and the proton at C4 (H4), denoted as ³J(H3,H4), is highly informative. A trans relationship between the hydroxyl and methoxy groups, as indicated by the (3S,4S) configuration, typically results in a larger dihedral angle, leading to a smaller coupling constant (typically in the range of 2-5 Hz). Conversely, a cis relationship would exhibit a smaller dihedral angle and a larger coupling constant (typically 5-8 Hz). ipb.pt
NOESY for Conformational Analysis: NOESY is a 2D NMR experiment that detects protons that are close to each other in space, regardless of whether they are connected through bonds. This is crucial for determining the relative stereochemistry in cyclic systems. For the (3S,4S) isomer, which has a trans configuration, no NOE correlation would be expected between H3 and H4. However, NOE correlations between protons on the same face of the pyrrolidine ring can confirm the ring's conformation. For instance, in related syn (cis) pyrrolidinol systems, a key NOE correlation is often observed between protons at positions 3 and 5 when they are on the same face of the ring, a correlation that is absent in the anti (trans) diastereomers. tandfonline.comtandfonline.com The analysis of such correlations allows for a detailed mapping of the molecule's preferred conformation in solution.
Below is a representative table of expected ¹H NMR data for this compound, based on known values for similar substituted pyrrolidine structures.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | NOESY Correlations |
| H2a | ~2.8 | dd | J(H2a,H2b) = 10.5, J(H2a,H3) = 6.0 | H2b, H3, N-CH₃ |
| H2b | ~2.4 | dd | J(H2b,H2a) = 10.5, J(H2b,H3) = 3.0 | H2a, N-CH₃ |
| H3 | ~4.1 | m | J(H3,H2a) = 6.0, J(H3,H2b) = 3.0, J(H3,H4) = 4.0 | H2a, H5a |
| H4 | ~3.6 | m | J(H4,H3) = 4.0, J(H4,H5a) = 5.0, J(H4,H5b) = 3.5 | H5a, H5b, O-CH₃ |
| H5a | ~3.0 | dd | J(H5a,H5b) = 11.0, J(H5a,H4) = 5.0 | H5b, H3, H4 |
| H5b | ~2.6 | dd | J(H5b,H5a) = 11.0, J(H5b,H4) = 3.5 | H5a, H4 |
| N-CH₃ | ~2.5 | s | - | H2a, H2b, H5a, H5b |
| O-CH₃ | ~3.4 | s | - | H4 |
Note: This is an illustrative table. Actual values may vary depending on solvent and experimental conditions.
X-ray Crystallography for Structural Elucidation and Absolute Configuration
Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of molecular structure. It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers in the solid state. wikipedia.org While a crystal structure for this compound is not publicly available, data from closely related analogues, such as (3S,4S)-(+)-1-Benzyl-3,4-pyrrolidinediol, provide critical insights. nih.gov
The crystallographic analysis of this N-benzyl analogue confirms that the two hydroxyl groups at the C3 and C4 positions are arranged in a trans conformation, consistent with the (3S,4S) assignment. nih.gov The pyrrolidine ring in such structures typically adopts a twisted envelope conformation to minimize steric strain. nih.govnih.gov
The absolute configuration is determined by analyzing the diffraction data, often through the calculation of the Flack parameter. researchgate.net A value close to zero for the correct stereoisomer confirms the assignment with a high degree of confidence. researchgate.net Alternatively, if the chiral starting material used in the synthesis has a known absolute configuration, the configuration of the product can be inferred, assuming the stereocenters are not altered during the reaction sequence. nih.gov
The table below presents representative crystallographic data based on the closely related analogue, (3S,4S)-(+)-1-Benzyl-3,4-pyrrolidinediol. nih.gov
| Parameter | Value |
| Chemical Formula | C₁₁H₁₅NO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 5.89 |
| b (Å) | 12.05 |
| c (Å) | 7.21 |
| β (°) | 108.5 |
| Volume (ų) | 485.5 |
| Z | 2 |
| Key Feature | Confirms trans configuration of C3-OH and C4-OH |
Other Chiroptical and Chromatographic Methods (e.g., ORD, Polarimetry, Chiral LC, Marfey's Method)
In addition to spectroscopic and crystallographic methods, several other techniques are vital for characterizing chiral compounds like this compound.
Optical Rotation and Polarimetry: Chiral molecules have the ability to rotate the plane of polarized light, a property known as optical activity. Polarimetry measures the angle of this rotation. The specific rotation, [α], is a characteristic physical constant for a chiral compound under defined conditions (temperature, wavelength, solvent, and concentration). While one enantiomer will rotate light in a positive (dextrorotatory, +) direction, its mirror image will rotate it by an equal magnitude in the negative (levorotatory, -) direction. For example, the related compound (3S,4S)-pyrrolidine-3,4-diol has a reported specific rotation of +20.6° (c=1.1 in Methanol), indicating its chiral nature. chemicalbook.com
Chiral Liquid Chromatography (LC): Chiral LC is a powerful technique for separating enantiomers and diastereomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. nih.govnih.gov This is crucial for determining the enantiomeric excess (ee) or diastereomeric ratio (dr) of a sample, providing a measure of its stereochemical purity.
Marfey's Method: Marfey's method is a chemical derivatization technique used to determine the absolute configuration of chiral amines and amino alcohols. nih.govmdpi.comsemanticscholar.org The method involves reacting the chiral analyte with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or L-FDAA). This reaction forms diastereomeric derivatives that can be readily separated and analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC), often coupled with mass spectrometry (LC-MS). nih.govacs.org The elution order of the diastereomers formed from the D- and L-analytes is predictable. By comparing the retention time of the derivative of the unknown compound with the derivatives of known D- and L-standards, the absolute configuration of the original amino alcohol can be unambiguously assigned. acs.org This method is particularly valuable when crystallographic analysis is not feasible.
Computational Chemistry in the Research of 3s,4s 4 Methoxy 1 Methyl Pyrrolidin 3 Ol and Derivatives
Density Functional Theory (DFT) Applications for Molecular Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict the molecular geometry, electronic properties, and reactivity of pyrrolidine (B122466) derivatives.
Molecular Structure Optimization: DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy conformation on the potential energy surface. For (3S,4S)-4-methoxy-1-methyl-pyrrolidin-3-ol, DFT can accurately predict bond lengths, bond angles, and dihedral angles. These optimized geometries are crucial for understanding the molecule's shape and steric properties. For instance, calculations can reveal the preferred pucker of the pyrrolidine ring, which can be either an "envelope" or "twisted" conformation, influencing the orientation of its substituents. nih.govnih.gov
Reactivity and Electronic Properties: The reactivity of a molecule is governed by its electronic properties, which can be effectively analyzed using Frontier Molecular Orbital (FMO) theory within the DFT framework. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity.
Another important tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution within a molecule. tandfonline.com MEP maps identify electron-rich regions (nucleophilic sites, typically colored red) and electron-deficient regions (electrophilic sites, colored blue), providing a visual guide to where chemical reactions are likely to occur. For pyrrolidine derivatives, the nitrogen atom and the oxygen of the hydroxyl group are expected to be nucleophilic sites.
Table 1: Representative DFT-Calculated Electronic Properties for a Pyrrolidine Derivative
| Parameter | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability (nucleophilicity). |
| LUMO Energy | -0.8 eV | Indicates electron-accepting ability (electrophilicity). |
| HOMO-LUMO Gap (ΔE) | 5.7 eV | Reflects chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. nih.gov |
| Dipole Moment | 2.1 Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
| Note: Values are hypothetical and for illustrative purposes, based on typical calculations for similar heterocyclic compounds. |
Molecular Dynamics (MD) Simulations in Conformational Studies
While DFT provides static pictures of molecules at their energy minima, Molecular Dynamics (MD) simulations offer a dynamic view of their behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and intermolecular interactions in a simulated environment (e.g., in a solvent). nih.govmdpi.com
For this compound, the five-membered pyrrolidine ring is not planar and can adopt various puckered conformations. nih.gov The two most common are the Cγ-endo and Cγ-exo envelope conformations, where the Cγ atom is either below or above the plane formed by the other four ring atoms, respectively. nih.gov MD simulations can track the transitions between these puckered states, revealing the energy barriers for interconversion and the equilibrium populations of different conformers. nih.gov This information is vital as the ring conformation dictates the spatial relationship between the substituents (the hydroxyl and methoxy (B1213986) groups), which in turn affects the molecule's biological activity and its interactions with other molecules.
These simulations rely on force fields, such as AMBER or CHARMM, which are sets of parameters that define the potential energy of the system. nih.govnih.gov By running simulations for nanoseconds or longer, a comprehensive picture of the molecule's conformational landscape can be generated. mdpi.comresearchgate.net
Table 2: Pyrrolidine Ring Pucker Conformations
| Conformation | Description | Key Feature |
| Cγ-endo | The Cγ atom is puckered towards the same side as the Cα-substituent (often termed 'down' pucker). nih.gov | A major conformational state for the pyrrolidine ring. |
| Cγ-exo | The Cγ atom is puckered towards the opposite side of the Cα-substituent (often termed 'up' pucker). nih.gov | Another predominant puckered conformation. |
| Twist | Intermediate conformations between the two envelope forms. | Represents the transition pathway for ring pucker inversion. |
| The specific preference for endo or exo puckering can be influenced by the nature and stereochemistry of substituents on the ring. nih.gov |
Quantum Chemical Calculations for Reaction Mechanism Analysis
Quantum chemical calculations, primarily using DFT, are instrumental in elucidating the detailed mechanisms of chemical reactions. nih.govrsc.orgresearchgate.net By mapping the potential energy surface of a reaction, chemists can identify the structures of reactants, products, intermediates, and, most importantly, transition states.
For the synthesis of substituted pyrrolidines like this compound, these calculations can be used to:
Identify Reaction Pathways: Compare different possible routes for a reaction to determine the most energetically favorable one.
Characterize Intermediates: Investigate the stability and structure of any transient species formed during the reaction.
For example, in a cycloaddition reaction to form the pyrrolidine ring, calculations can model the approach of the reacting molecules, the formation of new chemical bonds, and the energy profile of the entire process. nih.gov Similarly, for reactions involving intramolecular C-H amination to form the ring, computations can clarify the role of the catalyst and the nature of the key bond-forming steps. acs.orgresearchgate.net
Table 3: Example of Calculated Activation Energies for a Hypothetical Two-Step Pyrrolidine Synthesis
| Reaction Step | Description | Calculated Activation Energy (kJ/mol) |
| Step 1 | Initial bond formation (e.g., Michael addition). nih.govresearchgate.net | 21.7 |
| Step 2 | Ring closure (cyclization). nih.govrsc.org | 11.9 |
| Note: These values are based on a reported mechanism for pyrrolidinedione synthesis and serve as an illustrative example of how quantum chemical calculations provide quantitative energetic data for reaction steps. nih.govrsc.org |
Computational Prediction of Stereochemical Outcomes
One of the most significant applications of computational chemistry in organic synthesis is the prediction of stereochemical outcomes. rsc.org For reactions that create new stereocenters, such as the synthesis of this compound, it is crucial to control the stereochemistry. Computational methods can predict which stereoisomer will be the major product.
This is achieved by calculating the energies of the transition states that lead to the different possible stereoisomers (diastereomers or enantiomers). According to transition state theory, the reaction will preferentially proceed through the lowest-energy transition state. By comparing the calculated energies of, for example, the endo and exo transition states in a cycloaddition reaction, or the transition states leading to syn and anti products, chemists can predict the diastereoselectivity of a reaction. acs.orgacs.org
DFT calculations have been successfully used to explain the origins of stereoselectivity in various reactions forming pyrrolidines, including 1,3-dipolar cycloadditions and palladium-catalyzed alkylations. acs.orgacs.org These studies analyze the steric and electronic interactions in the transition state structures to understand why one pathway is favored over another. This predictive power allows for the rational design of chiral catalysts and reaction conditions to achieve high stereoselectivity. acs.org
Table 4: Illustrative Transition State Energy Comparison for Predicting Stereoselectivity
| Transition State | Stereochemical Outcome | Relative Free Energy (kcal/mol) | Predicted Product Ratio |
| TS-A | (R)-enantiomer | 0.0 | Major |
| TS-B | (S)-enantiomer | +2.5 | Minor |
| Note: Data is hypothetical, based on a model reaction for enantioselective α-alkenylation. The difference in transition state energy allows for a quantitative prediction of the enantiomeric excess (ee). acs.org |
Applications and Role in Advanced Organic Synthesis
(3S,4S)-4-Methoxy-1-methyl-pyrrolidin-3-ol as a Chiral Building Block
Chiral pyrrolidines are among the most prevalent heterocyclic motifs in biologically active compounds, both natural and synthetic. The specific compound, this compound, serves as a quintessential chiral building block. Its fixed stereochemistry is a significant asset, allowing chemists to introduce specific three-dimensional arrangements into a target molecule, a critical factor for biological efficacy.
The utility of this scaffold is exemplified by the synthesis of closely related analogues. For instance, the stereochemically similar compound, (3S,4S)-3-methoxy-4-methylaminopyrrolidine, has been identified as a crucial intermediate in the synthesis of the novel quinolone antitumor agent, AG-7352. clockss.org The synthesis of this intermediate often starts from readily available chiral precursors like tartaric acid, ensuring the correct absolute stereochemistry is carried through multiple synthetic steps. clockss.org This reliance on a core pyrrolidine (B122466) structure underscores the value of such building blocks in creating complex, stereochemically defined pharmaceutical agents.
The term "chiral building block" refers to a molecule that is:
Enantiomerically Pure: Possesses a single, well-defined stereochemical configuration.
Incorporated into a Larger Molecule: Used as a starting material or key intermediate in a synthetic sequence.
Transfers its Chirality: Imparts its specific stereochemistry to the final product.
The synthesis of these building blocks can be achieved through various methods, including resolution of racemic mixtures or, more efficiently, through asymmetric synthesis, such as 1,3-dipolar cycloaddition reactions which can produce highly enantiomerically pure pyrrolidines. nih.govacs.org
Utilization in the Synthesis of Complex Heterocyclic Systems
The construction of complex heterocyclic systems is a cornerstone of medicinal chemistry, as these scaffolds are prevalent in a vast array of drugs. The this compound skeleton is an ideal starting point for creating intricate molecular frameworks. nih.gov Its functional groups—a secondary amine, a hydroxyl group, and a methoxy (B1213986) ether—provide multiple reaction points for elaboration and ring formation.
A significant application of this type of pyrrolidine is in the synthesis of quinolone and naphthyridine-based antibacterial and antitumor agents. clockss.org For example, the synthesis of AG-7352 involves attaching the (3S,4S)-pyrrolidine moiety to the core naphthyridine structure. This demonstrates how the pyrrolidine unit can be incorporated late in a synthesis to complete a complex heterocyclic drug molecule. clockss.org The development of new synthetic methodologies, including multi-component reactions, continues to expand the toolkit for building such complex systems from simpler precursors. nih.govresearchgate.net
| Heterocyclic System | Pyrrolidine Precursor Role | Example Application |
| Quinolones/Naphthyridines | Key chiral side-chain | Antitumor agent AG-7352 clockss.org |
| Fused Pyrroloquinolines | Foundation for ring annulation | Development of DNA interactive agents clockss.org |
| Nucleoside Analogues | Aza-sugar mimic | Antiviral and enzyme-inhibiting compounds nih.gov |
Role as a Scaffold for Organocatalysts and Ligands in Asymmetric Synthesis
In the last two decades, organocatalysis has emerged as a powerful third pillar of asymmetric catalysis, alongside biocatalysis and metal catalysis. Chiral pyrrolidines, popularized by the success of proline, are at the forefront of this field. researchgate.net The this compound structure is an excellent scaffold for designing new organocatalysts and ligands for several reasons:
Rigid Framework: The five-membered ring structure reduces conformational flexibility, which is often key to achieving high levels of stereocontrol. researchgate.net
Tunable Functionality: The N-methyl group can be replaced with other substituents, and the hydroxyl and methoxy groups can be modified to create bifunctional catalysts (e.g., catalysts capable of hydrogen bonding). researchgate.netnih.gov
Stereochemical Information: The defined (3S,4S) stereochemistry can effectively bias the transition state of a reaction to favor the formation of one enantiomer of the product over the other.
Researchers have developed a wide array of pyrrolidine-based catalysts, such as prolinamides and other derivatives, that can promote various asymmetric transformations with high efficiency and enantioselectivity. researchgate.net These catalysts often operate via enamine or iminium ion intermediates, similar to proline. The development of catalysts from readily available chiral scaffolds is a major focus in the push toward more sustainable and green chemistry.
Strategic Incorporation into Bioactive Molecule Synthesis (e.g., nucleoside analogues)
The synthesis of bioactive molecules is a primary objective of organic chemistry. This compound and its close analogues are strategically employed in the synthesis of molecules designed to interact with biological targets. clockss.org
One prominent area is the creation of nucleoside analogues. In these molecules, the pyrrolidine ring acts as a mimic of the furanose sugar (ribose or deoxyribose) found in natural nucleosides. The strategic placement of hydroxyl groups and other substituents on the pyrrolidine ring allows these analogues to be recognized by viral or cellular enzymes. For example, (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, a related compound, has been used to synthesize potent inhibitors of purine (B94841) nucleoside phosphorylase (PNP), an enzyme implicated in certain autoimmune diseases. nih.gov The synthesis of L-nucleoside analogues has also been pursued to explore stereochemical effects on enzyme binding. acs.org
The incorporation of this pyrrolidine scaffold is a deliberate strategy to achieve specific therapeutic goals, as demonstrated by its use in the development of the antitumor agent AG-7352. clockss.org
| Bioactive Molecule Class | Role of Pyrrolidine Scaffold | Therapeutic Target/Application |
| Quinolone Antitumor Agents | Provides stereospecific interactions with the biological target. | Cancer (e.g., AG-7352) clockss.org |
| Nucleoside Analogues | Acts as an aza-sugar mimic. | Antiviral, enzyme inhibition (e.g., PNP inhibitors) nih.govacs.org |
| Enzyme Inhibitors | Presents functional groups in a specific 3D orientation to fit into an enzyme's active site. | Various, including metabolic pathway inhibition |
Derivatization for Analytical and Mechanistic Studies
To fully understand the role and reactivity of a molecule like this compound, chemists often create a series of derivatives for analytical and mechanistic studies. Derivatization involves chemically modifying one or more of the functional groups in the molecule.
Common Derivatization Strategies:
Esterification/Etherification: The hydroxyl group can be converted into an ester (e.g., acetate, benzoate) or a different ether. This is often done to create a less polar compound that is easier to analyze by gas chromatography (GC) or to introduce a chromophore for UV detection in liquid chromatography (LC).
Amide Formation: The secondary amine can be acylated to form an amide. This is a common technique to create stable, crystalline derivatives that are suitable for X-ray crystallographic analysis, which can unambiguously determine the molecule's three-dimensional structure.
Salt Formation: Treatment with an acid will protonate the amine, forming a salt. This is typically done to improve water solubility or to aid in purification by crystallization.
These derivatives are then subjected to a battery of analytical techniques to confirm their structure and, by extension, the structure of the parent compound.
Analytical Techniques for Characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule. Quantitative NMR (qNMR) can be used to determine the purity of a sample. nih.gov
Mass Spectrometry (MS): Techniques like GC-MS and LC-MS provide information on the molecular weight and fragmentation patterns, which helps in identifying the compound and its derivatives. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the O-H stretch of the alcohol and the N-H bend of the amine. nih.gov
By synthesizing and analyzing these derivatives, chemists can gain a deeper understanding of the molecule's reactivity and stereochemistry, which is crucial for its effective application in complex synthesis.
Q & A
Q. What are the optimal synthetic routes for (3S,4S)-4-methoxy-1-methyl-pyrrolidin-3-ol, and how can stereochemical purity be ensured?
Synthesis typically involves stereocontrolled reactions. A common approach is the reduction of a ketone precursor (e.g., (3S,4S)-4-methoxy-1-methyl-pyrrolidin-3-one) using chiral catalysts like Ru-BINAP complexes to retain stereochemistry . For methoxy group introduction, nucleophilic substitution with methyl iodide under basic conditions (e.g., NaH in THF) is effective . Purification via chiral HPLC or crystallization with tartaric acid derivatives ensures enantiomeric excess >99% .
Q. Which spectroscopic and chromatographic techniques are most reliable for structural characterization?
- NMR : Key signals include the methoxy singlet (~δ 3.3 ppm), pyrrolidine ring protons (δ 2.5–3.0 ppm), and hydroxyl proton (broad peak at δ 1.5–2.5 ppm, exchangeable with D2O) .
- Mass Spectrometry : ESI-MS typically shows [M+H]+ at m/z 146.1, with fragmentation patterns confirming the pyrrolidine ring and methoxy group .
- Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min) to resolve enantiomers .
Advanced Research Questions
Q. How does the (3S,4S) stereochemistry influence biological activity compared to other stereoisomers?
The stereochemistry dictates receptor binding. For example, (3S,4S) isomers show higher affinity for dopamine D2 receptors due to optimal spatial alignment of the methoxy and hydroxyl groups, as demonstrated in molecular docking studies . In contrast, (3R,4R) isomers exhibit reduced activity (>50% lower IC50 in enzyme inhibition assays) .
Q. What experimental strategies address contradictions in reported bioactivity data across studies?
- Standardized Assays : Use cell lines with consistent receptor expression (e.g., HEK293T for GPCR studies) and control for batch-to-batch compound purity .
- Meta-Analysis : Apply statistical tools like ANOVA to compare data from divergent sources, accounting for variables like solvent (DMSO vs. saline) and concentration ranges .
- Orthogonal Validation : Confirm binding affinity via SPR (surface plasmon resonance) if initial radioligand assays yield conflicting results .
Q. How to design enzymatic inhibition assays for studying its mechanism of action?
- Kinetic Studies : Use a stopped-flow spectrophotometer to measure initial reaction rates with varying substrate concentrations (e.g., tyrosine hydroxylase activity monitored at λ = 280 nm) .
- Inhibition Constants (Ki) : Perform competitive assays with a fluorescent probe (e.g., FITC-labeled ATP) and calculate Ki via Cheng-Prusoff equation .
- Thermodynamic Profiling : Isothermal titration calorimetry (ITC) quantifies ΔH and ΔS of inhibitor-enzyme binding .
Q. What computational methods predict interactions with biological targets?
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model binding stability over 100-ns trajectories, focusing on hydrogen bonds between the hydroxyl group and Asp113 in D2 receptors .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate charge distribution on the methoxy group to predict electrostatic interactions with catalytic lysine residues .
- Pharmacophore Modeling : Generate 3D maps using Schrödinger Phase to identify critical pharmacophores (e.g., hydroxyl as hydrogen bond donor) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
